Benzyl imidazo[1,2-a]pyridin-3-ylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl imidazo[1,2-a]pyridin-3-ylcarbamate is a compound that belongs to the class of imidazo[1,2-a]pyridines, which are known for their diverse biological activities and applications in medicinal chemistry. This compound features a benzyl group attached to the imidazo[1,2-a]pyridine core, which is further functionalized with a carbamate group. The unique structure of this compound makes it a valuable scaffold for drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl imidazo[1,2-a]pyridin-3-ylcarbamate typically involves a multi-step process. One common method starts with the reaction of 2-aminopyridine with benzyl bromide to form the benzylated intermediate. This intermediate is then subjected to cyclization with an appropriate carbamate precursor under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. These processes often utilize continuous flow reactors and automated systems to ensure high yield and purity. The use of green chemistry principles, such as solvent recycling and energy-efficient reactions, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Benzyl imidazo[1,2-a]pyridin-3-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to convert certain functional groups into their reduced forms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Benzyl imidazo[1,2-a]pyridin-3-ylcarbamate has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and as a probe for studying biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, tuberculosis, and neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of benzyl imidazo[1,2-a]pyridin-3-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating a biological pathway. In the case of receptor interactions, the compound can act as an agonist or antagonist, influencing cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: A core structure with diverse biological activities.
Benzyl imidazo[1,2-a]pyridine: Similar to the target compound but lacks the carbamate group.
Imidazo[1,2-a]pyridin-3-ylcarbamate: Similar but without the benzyl group.
Uniqueness
Benzyl imidazo[1,2-a]pyridin-3-ylcarbamate is unique due to the presence of both the benzyl and carbamate groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile scaffold for drug discovery and development .
Biological Activity
Benzyl imidazo[1,2-a]pyridin-3-ylcarbamate is a derivative of the imidazo[1,2-a]pyridine scaffold, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Overview of Imidazo[1,2-a]pyridine Derivatives
Imidazo[1,2-a]pyridine derivatives are known for their wide range of pharmacological effects, including:
- Anticancer
- Antimicrobial
- Anti-inflammatory
- Antiviral
- Antiparasitic
These compounds have been extensively studied for their therapeutic potential in various diseases, particularly cancer and infectious diseases .
Synthesis of this compound
The synthesis of this compound typically involves the reaction of benzyl isocyanate with imidazo[1,2-a]pyridin-3-amine. The general synthetic route can be summarized as follows:
- Formation of Imidazo[1,2-a]pyridine : Starting from 2-amino pyridine and appropriate carbonyl compounds via cyclization reactions.
- Carbamate Formation : Treating the resulting imidazo[1,2-a]pyridine with benzyl isocyanate to yield this compound.
Anticancer Activity
This compound has demonstrated significant anticancer activity. In vitro studies have shown that it can inhibit the growth of various cancer cell lines including MDA-MB-231 (breast cancer) and PC-3 (prostate cancer). The compound was found to induce apoptosis through the activation of caspase pathways and modulation of cell cycle progression .
Antimicrobial Properties
This compound exhibits potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its efficacy is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit protein synthesis. Recent studies have reported minimum inhibitory concentrations (MIC) as low as 0.045 μM against Mycobacterium tuberculosis (Mtb), indicating its potential as an anti-tuberculosis agent .
Anti-inflammatory Effects
Research has highlighted the anti-inflammatory properties of this compound. It has been shown to inhibit the nuclear factor kappa B (NF-kB) signaling pathway, which plays a crucial role in inflammation and cancer progression. This inhibition leads to reduced expression of pro-inflammatory cytokines such as IL-6 and TNF-alpha in various cell lines .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by modifications at different positions on the imidazo ring. SAR studies indicate that:
- Substituents at the 3-position enhance anticancer activity.
- The presence of electron-donating groups increases antimicrobial potency.
Table 1 summarizes key findings from SAR studies on related compounds:
Compound Structure | Activity Type | MIC/IC₅₀ Values |
---|---|---|
Imidazo[1,2-a]pyridine derivatives | Anticancer | 0.0015 - 0.045 μM |
Benzyl imidazo[1,2-a]pyridin-3-carboxamide | Anti-TB | 0.003 - 0.05 μM |
Substituted imidazopyridines | Anti-inflammatory | IC₅₀ > 128 μM |
Case Study 1: Anticancer Efficacy
In a study investigating the anticancer effects of this compound on MDA-MB-231 cells, researchers observed a significant reduction in cell viability at concentrations above 5 μM after 48 hours of treatment. Apoptotic markers were assessed using flow cytometry, confirming that the compound induced apoptosis through intrinsic pathways involving caspase activation.
Case Study 2: Antimicrobial Activity Against Mtb
A recent investigation into the antimicrobial properties against Mtb revealed that this compound exhibited an MIC of 0.045 μM against drug-resistant strains. The study emphasized the compound's non-cytotoxic nature towards VERO cell lines at higher concentrations (IC₅₀ > 128 μM), suggesting its therapeutic potential without significant side effects.
Properties
Molecular Formula |
C15H13N3O2 |
---|---|
Molecular Weight |
267.28 g/mol |
IUPAC Name |
benzyl N-imidazo[1,2-a]pyridin-3-ylcarbamate |
InChI |
InChI=1S/C15H13N3O2/c19-15(20-11-12-6-2-1-3-7-12)17-14-10-16-13-8-4-5-9-18(13)14/h1-10H,11H2,(H,17,19) |
InChI Key |
ZQDVQBPPHKGSRK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CN=C3N2C=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.